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Fructo-oligosaccharide DP11 -

Fructo-oligosaccharide DP11

Catalog Number: EVT-1507530
CAS Number:
Molecular Formula: C23H38NO19Na
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fructo-oligosaccharide DP11 can be sourced from natural sources such as chicory root and Jerusalem artichoke, where inulin is abundant. Additionally, it can be synthesized enzymatically from sucrose using specific enzymes like inulosucrase. This enzymatic method allows for higher yields and more controlled production compared to extraction from plants .

Classification

Fructo-oligosaccharides are classified based on their degree of polymerization, which refers to the number of monosaccharide units they contain. DP11 indicates that this oligosaccharide consists of 11 fructose units. This classification is significant as it influences the functional properties and potential health benefits of the compound.

Synthesis Analysis

Methods

The synthesis of fructo-oligosaccharide DP11 typically involves enzymatic processes. One common method is the transfructosylation of sucrose using inulosucrase, an enzyme that catalyzes the transfer of fructose units from sucrose to form longer chains of fructooligosaccharides.

Technical Details

  1. Enzyme Source: Inulosucrase can be derived from various microorganisms, including Lactobacillus gasseri.
  2. Reaction Conditions: The enzymatic reaction is usually conducted at controlled temperatures (around 40°C) and optimal pH conditions (approximately pH 5.5) to maximize enzyme activity.
  3. Substrate Concentration: High concentrations of sucrose (e.g., 800 g/L) are often used to drive the reaction towards the formation of fructo-oligosaccharides .
Molecular Structure Analysis

Structure

Fructo-oligosaccharide DP11 consists predominantly of fructose units linked by β-(2→1) glycosidic bonds. The molecular structure can be represented as a linear chain with terminal glucose or fructose units depending on the synthesis method.

Data

The molecular formula for fructo-oligosaccharide DP11 is typically represented as C12H22O11C_{12}H_{22}O_{11}, reflecting its composition of carbon, hydrogen, and oxygen atoms.

Chemical Reactions Analysis

Reactions

Fructo-oligosaccharides undergo various chemical reactions, primarily involving hydrolysis and transfructosylation:

  1. Hydrolysis: Under acidic or enzymatic conditions, fructo-oligosaccharides can be hydrolyzed back into simpler sugars like fructose.
  2. Transfructosylation: This reaction involves transferring fructose units to other substrates, creating longer oligosaccharides or polysaccharides.

Technical Details

The reaction kinetics can be influenced by factors such as temperature, pH, and substrate concentration. For instance, increasing temperature generally enhances enzyme activity up to a certain threshold before denaturation occurs .

Mechanism of Action

Process

The mechanism through which fructo-oligosaccharide DP11 exerts its biological effects primarily involves its fermentation by gut microbiota. These oligosaccharides are not digested in the upper gastrointestinal tract but reach the colon intact, where they serve as substrates for beneficial bacteria.

Data

Studies have shown that consumption of fructo-oligosaccharides can increase populations of beneficial bacteria such as Bifidobacteria and Lactobacilli, leading to improved gut health and enhanced immune function .

Physical and Chemical Properties Analysis

Physical Properties

Fructo-oligosaccharide DP11 is generally a white to off-white powder that is soluble in water. Its solubility is crucial for its application in food products and supplements.

Chemical Properties

  1. Molecular Weight: The average molecular weight is approximately 1,200 Da.
  2. Stability: Fructo-oligosaccharides are stable under acidic conditions but may degrade at high temperatures or prolonged exposure to alkaline conditions.
  3. Hygroscopicity: They tend to absorb moisture from the environment, which can affect their storage and handling .
Applications

Scientific Uses

Fructo-oligosaccharide DP11 has several applications in scientific research and industry:

  1. Prebiotic Supplementation: Used in dietary supplements to promote gut health.
  2. Food Industry: Incorporated into functional foods for their health benefits without significantly altering taste or texture.
  3. Research Tool: Utilized in studies investigating gut microbiota dynamics and metabolic health due to their fermentable nature .
Structural Characterization of Fructo-oligosaccharide DP11

Chemical Composition and Glycosidic Bond Configuration

Fructo-oligosaccharide DP11/GF10 is a well-defined oligosaccharide characterized by a linear chain of 10 fructose units terminated by a single D-glucosyl unit at the non-reducing end. The fructose subunits are interconnected exclusively via β-(2→1) glycosidic bonds, forming a structurally consistent backbone [1] [3] [5]. This linkage configuration is critical for its biochemical stability, as β-glycosidic bonds resist hydrolysis by human digestive enzymes, classifying DP11 as a nondigestible oligosaccharide [4] [6]. The terminal glucose moiety is attached via an α-linkage, completing the GF10 structure (where "G" denotes glucose and "F10" signifies 10 fructose residues) [5] [8].

Glycosidic Bond Specificity:

  • Bond type: O-glycosidic bonds (ether linkages) between anomeric carbons and hydroxyl groups [6] [9].
  • Configuration: β-orientation at the anomeric carbon (C2) of fructose, confirmed by nuclear magnetic resonance (NMR) spectroscopy [2] [7].
  • Biological implication: The β-(2→1) linkage dictates prebiotic functionality by enabling selective fermentation by gut microbiota [4] [7].

Degree of Polymerization (DP) and Chain Length Specificity

The degree of polymerization (DP=11) is a definitive structural metric for this compound, encompassing one glucose and ten fructose units. DP11 occupies an intermediate position in the fructooligosaccharide (FOS) spectrum, bridging lower-DP scFOS (DP 3–5) and inulin-type polymers (DP > 20) [2] [4]. Its chain length directly influences its physicochemical and functional properties:

Functional Implications of DP=11:

  • Fermentation kinetics: Slower fermentation in the proximal colon compared to low-DP FOS (DP 3–9), enabling persistence into distal gut regions [2] [7].
  • Bifidogenic selectivity: DP11 requires specialized enzymatic machinery (e.g., β-fructofuranosidases) for microbial utilization, favoring specific Bifidobacterium strains [4] [7].
  • Solubility and viscosity: Higher solubility than long-chain inulins (DP > 20) but lower than scFOS, impacting food applications [4].

Table 1: DP-Dependent Functional Properties of FOS

FOS TypeDP RangeGlycosidic BondsPrimary Functional Attributes
scFOS3–5β-(2→1)Rapid fermentation, high sweetness
DP1111β-(2→1)Moderate fermentation, targeted prebiotic activity
Inulin20–60β-(2→1)Slow fermentation, bulking agent

Molecular Formula and Stereochemical Properties

The molecular formula of DP11 is C66H112O56, with a molecular weight of 1801.56 g/mol [1] [3] [8]. Stereochemical features arise from the uniform β-D-fructofuranose configurations and the terminal α-D-glucopyranose unit. Key structural attributes include:

Stereochemical Details:

  • Anomeric centers: Ten β-configured anomeric carbons (fructose residues) and one α-configured anomeric carbon (terminal glucose) [5] [9].
  • Chirality: 56 chiral centers, imparting significant stereochemical complexity [8].
  • Spatial conformation: Helical folding stabilized by intramolecular hydrogen bonding, confirmed via methylation analysis and NMR [2] [7].

Table 2: Molecular Characteristics of FOS DP11

PropertyValueMethod of Confirmation
Molecular formulaC66H112O56High-resolution mass spectrometry
Molecular weight1801.56 g/molFPLC-RID, HPAEC-PAD [5]
Glycosidic bond ratio10 β-(2→1), 1 α-(1↔2)NMR, enzymatic hydrolysis [2]
CAS registry137405-36-8Chemical databases [8]

Comparative Analysis with Lower- and Higher-DP Fructooligosaccharides

Bioactivity divergence across the DP spectrum is driven by chain-length-dependent interactions with microbial enzymes and host receptors:

Metabolic Fate Comparisons:

  • Low-DP FOS (DP 3–9): Rapidly fermented in the proximal colon by Bifidobacterium adolescentis, yielding short-chain fatty acids (SCFAs) within 2–4 hours [2] [4].
  • DP11: Sustained fermentation over 12–24 hours due to reduced affinity for microbial β-fructofuranosidases, enhancing persistence to the distal colon [2] [7].
  • High-DP inulin (DP > 20): Limited fermentation (<30% within 48 hours), primarily acting as a bulking agent [4] [7].

Immunomodulatory Activity:

  • DP 3–9 fractions exhibit potent macrophage activation and cytokine induction (e.g., TNF-α, IL-10) [2].
  • DP11’s intermediate chain length shows balanced immunogenicity: Moderate stimulation of Peyer’s patch lymphocytes but reduced pro-inflammatory responses compared to low-DP FOS [2].

Physicochemical Contrasts:

  • Thermal stability: DP11 retains integrity up to 120°C, outperforming low-DP FOS (degrade above 100°C) [7].
  • Water activity: Lower hygroscopicity than scFOS, reducing caking in powder formulations [4].

Table 3: Structural and Functional Comparison of FOS by DP

PropertyLow-DP FOS (DP 3–5)DP11High-DP Inulin (DP > 20)
Molecular weight504–822 g/mol1801.56 g/mol>3200 g/mol
Fermentation siteProximal colonTransverse/distal colonDistal colon
Prebiotic specificityBroad-spectrum BifidobacteriaBifidobacterium longum strainsLimited microbiota
Functional applicationsSweetener, yogurt additivesTargeted prebiotics, stabilizersFat replacers, texturizers

Stereochemical note: The β-(2→1) linkage uniformity across all DP categories differentiates inulin-type FOS from levan-type FOS (β-(2→6) linkages), which exhibit distinct fermentation profiles and bioactivities [4] [6].

Properties

Product Name

Fructo-oligosaccharide DP11

Molecular Formula

C23H38NO19Na

Synonyms

Fruβ(2-1)-[Fruβ(2-1)]9-α(2-1)Glc

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